2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.37 g/mol . This compound is known for its unique chemical structure, which includes a methoxyaniline group attached to a cyclohexane-1,3-dione core. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the condensation of 2-methoxyaniline with 5-phenylcyclohexane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyaniline group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Diethyl 2-[(2-methoxyanilino)methylene]malonate: A derivative of diethyl malonate with similar chemical reactivity.
5-[(2-Methoxyanilino)methylene]-2,4,6-(1H,3H,5H)-pyrimidinetrione: Another compound with a methoxyaniline group attached to a different core structure
Uniqueness
2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific cyclohexane-1,3-dione core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methoxyphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H19NO3/c1-24-20-10-6-5-9-17(20)21-13-16-18(22)11-15(12-19(16)23)14-7-3-2-4-8-14/h2-10,13,15,22H,11-12H2,1H3 |
InChI Key |
LLOMJUNMVNHEBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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